trans-2-(4-Ethylthiophenyl)cyclopentanol
Description
Structure
3D Structure
Properties
CAS No. |
933674-42-1 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-(4-ethylsulfanylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18OS/c1-2-15-11-8-6-10(7-9-11)12-4-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 |
InChI Key |
YPEPOENKBZNAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2CCCC2O |
Origin of Product |
United States |
Synthetic Methodologies for Trans 2 4 Ethylthiophenyl Cyclopentanol
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of trans-2-(4-Ethylthiophenyl)cyclopentanol reveals several potential disconnection points, offering different strategic pathways to the target molecule.
Disconnection Strategies for the Cyclopentanol (B49286) Core
The primary disconnection of the target molecule involves the bond between the cyclopentane (B165970) ring and the 4-ethylthiophenyl group (C-C bond) or the carbon-oxygen bond of the alcohol (C-O bond).
C-O Disconnection: A functional group interconversion (FGI) approach suggests that the target alcohol can be synthesized from the corresponding ketone, 2-(4-Ethylthiophenyl)cyclopentanone. This places the strategic challenge on the stereoselective reduction of the ketone to achieve the desired trans diastereomer.
C-C Disconnection: A carbon-carbon bond disconnection between the cyclopentane ring and the aromatic moiety suggests two primary precursor types: an electrophilic cyclopentane derivative and a nucleophilic aryl species, or vice versa.
Route A: This involves the reaction of a cyclopentene (B43876) oxide with a Grignard or organolithium reagent derived from 4-bromo(ethylthio)benzene. This approach simultaneously forms the C-C bond and sets up the alcohol functionality.
Route B: An alternative C-C bond formation strategy involves the reaction of an enolate of cyclopentanone (B42830) with a suitable electrophilic source of the 4-ethylthiophenyl group.
Approaches for Introducing the 4-Ethylthiophenyl Moiety
The introduction of the 4-ethylthiophenyl group is a critical step in the synthesis. Several methods can be envisioned, primarily depending on the chosen disconnection strategy.
From a Pre-functionalized Aryl Precursor: The most straightforward approach involves using a pre-synthesized aryl metallic reagent, such as (4-(ethylthio)phenyl)magnesium bromide, in a Grignard reaction with cyclopentene oxide or 2-chlorocyclopentanone.
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling methodologies offer a powerful alternative. For instance, a Suzuki or Stille coupling could be employed to connect a cyclopentenyl boronic acid or stannane (B1208499) with a 4-ethylthiophenyl halide. Subsequent hydration of the double bond would be required to install the alcohol.
Friedel-Crafts Acylation/Alkylation: While less common for this specific substitution pattern on a cyclopentane ring, a Friedel-Crafts type reaction between cyclopentene and a derivative of ethylthiobenzene under acidic conditions could be a possibility, though controlling regioselectivity and avoiding polysubstitution would be challenging.
Stereoselective Synthesis of the trans-Cyclopentanol Scaffold
Achieving the trans stereochemistry between the hydroxyl group at C-1 and the 4-ethylthiophenyl group at C-2 is a key challenge. This is typically addressed during the reduction of the precursor ketone, 2-(4-Ethylthiophenyl)cyclopentanone.
Diastereoselective Approaches
The diastereoselective reduction of 2-substituted cyclopentanones is a well-established method for controlling the relative stereochemistry of the resulting alcohol. The stereochemical outcome is largely dependent on the steric bulk of both the reducing agent and the substituent at the C-2 position. For the synthesis of the trans isomer, the hydride is delivered from the same face as the C-2 substituent. This is generally achieved by using a sterically hindered reducing agent that approaches the carbonyl from the less hindered face of the cyclopentanone ring, which is anti to the aryl substituent.
Commonly used reducing agents for achieving high trans selectivity include bulky hydride reagents.
| Reducing Agent | Proposed Major Isomer | Rationale |
| Sodium Borohydride (B1222165) (NaBH₄) | cis/trans mixture | A less bulky reagent, may show lower diastereoselectivity, with the cis isomer often being a significant product due to chelation control or less facial bias. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | trans | A highly sterically demanding hydride source, it will preferentially attack the carbonyl group from the face opposite to the bulky 4-ethylthiophenyl group, leading to the desired trans alcohol. |
| K-Selectride® (Potassium tri-sec-butylborohydride) | trans | Similar to L-Selectride®, this bulky reagent is expected to provide high diastereoselectivity in favor of the trans product. |
The expected outcome of these reductions is based on steric approach control, where the nucleophilic hydride attacks the carbonyl carbon from the less sterically encumbered face of the molecule.
Enantioselective Synthesis Strategies (if applicable)
To obtain a single enantiomer of this compound, enantioselective methods must be employed.
Enzymatic Resolution: A highly effective method for obtaining enantiomerically pure alcohols is through the kinetic resolution of a racemic mixture of the trans-alcohol. Lipases are commonly used enzymes for this purpose. The racemic trans-alcohol can be subjected to acetylation in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the unreacted enantiomerically enriched alcohol from the acylated product.
Chiral Pool Synthesis: This strategy involves starting from a readily available enantiomerically pure starting material from nature's "chiral pool." For the synthesis of a substituted cyclopentanol, a suitable chiral starting material could be a derivative of a cyclopentane-containing natural product. However, identifying a suitable and economically viable starting material for this specific target can be a significant challenge.
Asymmetric Reduction: The direct enantioselective reduction of 2-(4-Ethylthiophenyl)cyclopentanone using a chiral reducing agent or a catalyst is another powerful approach. Reagents like those used in the Corey-Bakshi-Shibata (CBS) reduction, which employ a chiral oxazaborolidine catalyst with a borane (B79455) source, can provide high levels of enantioselectivity.
Control of Stereochemistry at C-2 and C-1 of the Cyclopentanol Ring
The stereochemical control at both C-1 and C-2 is intrinsically linked. The relative stereochemistry (trans) is established during the diastereoselective reduction of the precursor ketone. The absolute stereochemistry of both centers is then determined by the enantioselective method chosen.
For example, in a strategy involving enzymatic resolution, the racemic trans-alcohol is first synthesized. The resolution step then separates the two enantiomers, for instance, (+)-trans-2-(4-Ethylthiophenyl)cyclopentanol and (-)-trans-2-(4-Ethylthiophenyl)cyclopentanol, each having a specific absolute configuration at both C-1 and C-2 (e.g., (1R, 2S) and (1S, 2R)).
In an asymmetric reduction approach, the chiral catalyst directly influences the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the trans-alcohol preferentially. The choice of the enantiomer of the catalyst (e.g., (R)- or (S)-CBS catalyst) will determine which enantiomer of the product is formed.
Incorporation of the Thiophenyl Moiety
The key challenge in synthesizing the target molecule is the formation of the aryl-cyclopentane bond. This can be achieved through several established synthetic strategies, including modern cross-coupling reactions and classical aromatic substitution methods.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds and are well-suited for the arylation of a cyclopentane precursor. nih.govlibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a widely used method in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents. wikipedia.orgacs.org A plausible Suzuki approach to "this compound" would involve the coupling of a cyclopentenyl electrophile, such as trans-2-bromocyclopentanol (B54715) (after protection of the hydroxyl group) or a cyclopentenyl triflate, with (4-ethylthiophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base to facilitate the transmetalation step. libretexts.org
Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the nucleophilic partner. wikipedia.orglibretexts.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org In this context, a cyclopentenyl halide or triflate could be coupled with (4-ethylthiophenyl)trialkylstannane. The reaction is tolerant of many functional groups, but a key challenge on a larger scale is the removal of tin byproducts. wikipedia.orgorganic-chemistry.org
Negishi Coupling: The Negishi reaction employs an organozinc reagent, which offers higher reactivity compared to organoboron or organotin compounds. This enhanced reactivity allows for reactions to proceed under milder conditions. The synthesis could involve the coupling of an organozinc reagent, prepared from 1-bromo-4-ethylthiobenzene, with a protected trans-2-halocyclopentanol.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the aryl group from the organometallic reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
| Reaction | Typical Catalyst | Common Ligands | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF, Water mixtures |
| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | Often not required | THF, DMF, Toluene |
| Negishi | Pd(PPh₃)₄, PdCl₂(dppf) | dppf, PPh₃ | Not required | THF, DMF |
Nucleophilic Aromatic Substitution (SNAr) provides an alternative, transition-metal-free pathway for forming the aryl-S bond, which can then be followed by attachment of the cyclopentanol ring, or less commonly, direct C-arylation. wikipedia.org
The SNAr mechanism typically requires an aromatic ring activated by strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group, like a halide. wikipedia.org A potential route could begin with the reaction of 4-fluoronitrobenzene with sodium ethanethiolate to form 1-ethylthio-4-nitrobenzene. The nitro group, having served its role as an activating group, can then be reduced to an amine, converted to a diazonium salt, and subsequently transformed into a halide or triflate suitable for a cross-coupling reaction as described in section 2.3.1.
Direct C-arylation via SNAr is more challenging. It would necessitate the generation of a cyclopentyl anion to displace a leaving group on the aromatic ring. This approach is generally less feasible than cross-coupling methods for this specific target. However, SNAr is a very effective method for constructing the ethylthiophenyl moiety itself from a precursor like 4-halonitrobenzene. researchgate.netacsgcipr.org For instance, reacting an activated aryl halide with a thiol in the presence of a base is a common method for synthesizing aryl thioethers. acsgcipr.orgnih.gov
Electrophilic aromatic substitution, such as the Friedel-Crafts reaction, is a cornerstone of aromatic chemistry. openstax.org A Friedel-Crafts acylation could be envisioned to form the C-C bond. This would involve the reaction of ethylthiobenzene with a cyclopentene-derived electrophile, such as cyclopentene-1-carbonyl chloride, in the presence of a Lewis acid catalyst like AlCl₃. openstax.orgnih.gov
The ethylthio group (-SEt) is an ortho, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. Therefore, the acylation would be expected to occur primarily at the para position, which is desired for the target molecule. After the successful acylation, the resulting ketone would need to be reduced to a secondary alcohol. Controlling the stereochemistry to achieve the trans configuration would be a critical subsequent step, potentially achievable through stereoselective reduction methods.
Optimization of Reaction Conditions and Yields
To develop a viable synthetic route, optimization of the key bond-forming step is crucial. For a palladium-catalyzed cross-coupling reaction, several parameters can be systematically varied to maximize the yield and purity of the product while minimizing reaction time and catalyst loading. acs.org
A typical optimization process would involve screening:
Palladium Source: Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common choices. libretexts.org
Ligand: The choice of phosphine (B1218219) ligand is critical. Ligands can range from simple triphenylphosphine (B44618) (PPh₃) to more complex, bulky biarylphosphines like SPhos or XPhos, which can significantly improve catalytic activity. nih.gov
Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄) can dramatically affect the rate of transmetalation in Suzuki couplings. organic-chemistry.org
Solvent: The solvent system (e.g., toluene, dioxane, THF/water mixtures) influences the solubility of reagents and the stability of the catalyst.
Temperature and Concentration: These parameters affect reaction rates and the formation of byproducts.
A Design of Experiments (DoE) approach can be employed to efficiently explore the effects of these variables and their interactions. For example, a screening study could be set up to quickly identify the most promising combination of ligand, base, and solvent for a Suzuki coupling between (4-ethylthiophenyl)boronic acid and a protected trans-2-bromocyclopentanol.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
| 5 | Pd₂(dba)₃ (0.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 91 |
Scalability Considerations for Synthetic Routes
Transitioning a synthetic route from the laboratory bench to a larger, pilot-plant or industrial scale introduces a new set of challenges. acs.orgmdpi.com The scalability of a chosen route depends on factors such as cost, safety, environmental impact, and robustness.
For a route relying on a Suzuki-Miyaura coupling, key scalability considerations include:
Cost of Reagents: The price and availability of the boronic acid, aryl halide, palladium catalyst, and ligand are critical. Reducing catalyst loading to parts-per-million (ppm) levels is a major goal in process chemistry. rsc.org
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceuticals. Efficient methods for removing palladium, such as treatment with scavengers or specialized filtration, must be developed and validated. acs.org
Reaction Workup and Purification: Isolation of the product on a large scale must be straightforward. Crystallization is often the preferred method of purification as it is more scalable and cost-effective than chromatography.
Safety and Environmental Profile: The toxicity of reagents (e.g., organostannanes in Stille couplings), the flammability of solvents, and the management of waste streams are paramount. acs.orgmdpi.com Reactions that can be run in greener solvents like water or ethanol (B145695) are highly desirable. mdpi.com
Thermal Safety: The potential for exothermic events must be assessed. Maintaining precise temperature control in large reactors is crucial to prevent runaway reactions and the formation of impurities. acs.org
Ultimately, the most scalable route is often the one that is not only high-yielding but also robust, reproducible, and uses cost-effective and safe materials.
Stereochemical Investigations and Conformational Analysis of Trans 2 4 Ethylthiophenyl Cyclopentanol
Elucidation of trans-Diastereomeric Configuration
The relative orientation of the hydroxyl and the 4-ethylthiophenyl groups on the cyclopentanol (B49286) ring defines the diastereomeric configuration. In the trans isomer, these two substituents are on opposite sides of the ring plane. The elucidation of this trans configuration can be unequivocally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. nih.gov
NMR Spectroscopy: Proton-proton (¹H-¹H) coupling constants are a powerful tool for determining the relative stereochemistry of substituents on a cycloalkane ring. For 1,2-disubstituted cyclopentanes, the vicinal coupling constant (³J) between the protons attached to the carbons bearing the substituents (H1 and H2) is diagnostic. A larger coupling constant is typically observed for a trans relationship, where the dihedral angle between the two C-H bonds is close to 180°. Conversely, a smaller coupling constant is indicative of a cis relationship with a dihedral angle nearer to 0°. In the case of trans-2-(4-Ethylthiophenyl)cyclopentanol, the coupling constant between the proton at C1 (methine proton of the alcohol) and the proton at C2 (methine proton of the phenyl-substituted carbon) would be expected to be in the range of 8-12 Hz, which is characteristic of a trans arrangement. researchgate.netlibretexts.org In contrast, a cis isomer would exhibit a smaller coupling constant, typically in the range of 2-7 Hz.
| Stereoisomer | Typical ³JH1-H2 (Hz) | Dihedral Angle (approx.) |
|---|---|---|
| trans | 8 - 12 | ~180° |
| cis | 2 - 7 | ~0° |
Conformational Preferences of the Cyclopentanol Ring System
Unlike the planar representation often used in 2D drawings, the cyclopentane (B165970) ring is not flat. libretexts.org It adopts puckered conformations to relieve torsional strain that would arise from eclipsing interactions of adjacent C-H bonds in a planar structure. dalalinstitute.comlibretexts.org The two most common non-planar conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry) conformations. ic.ac.uk
The energy barrier between these conformations is very low, leading to a dynamic process known as pseudorotation , where the pucker of the ring appears to rotate around the ring. wikipedia.orgnih.govyoutube.com At room temperature, the cyclopentanol ring in this compound is in a rapid state of flux, interconverting between various envelope and twist forms.
The presence of substituents influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. In the envelope conformation, there are three pseudo-equatorial and two pseudo-axial positions, while the half-chair has a more complex arrangement of pseudo-equatorial and pseudo-axial-like positions.
| Conformation | Symmetry | Key Feature |
|---|---|---|
| Envelope | Cₛ | Four carbon atoms are coplanar, and one is out of the plane. |
| Half-Chair (Twist) | C₂ | Three adjacent carbon atoms are coplanar, with the other two on opposite sides of the plane. |
Influence of the 4-Ethylthiophenyl Substituent on Molecular Conformation
The bulky 4-ethylthiophenyl group plays a significant role in determining the preferred conformation of the cyclopentanol ring. To minimize steric strain, this large substituent will strongly favor a pseudo-equatorial position in both the envelope and half-chair conformations. ic.ac.uk An axial or pseudo-axial orientation would lead to unfavorable 1,3-diaxial-like interactions with other ring hydrogens.
The orientation of the 4-ethylthiophenyl group itself, relative to the cyclopentanol ring, is also a key conformational feature. Rotation around the C-C bond connecting the aromatic ring to the cyclopentane ring is possible. The rotational barrier for an aryl group is influenced by steric hindrance from adjacent substituents. nih.gov In this compound, the hydroxyl group at the adjacent carbon will influence the preferred rotational conformation of the phenyl ring. Computational modeling studies on similar systems suggest that the most stable conformation will be one that minimizes steric clashes between the ortho-hydrogens of the phenyl ring and the substituents on the cyclopentane ring.
Dynamic Stereochemistry: Inversion Barriers and Equilibria
The cyclopentane ring in this compound is not static but undergoes rapid conformational changes at room temperature through pseudorotation. wikipedia.org The energy barrier for this process is typically very low, on the order of a few kcal/mol. researchgate.net This means that the molecule is not locked into a single envelope or half-chair conformation but rather exists as a dynamic equilibrium of interconverting conformers.
Derivatization and Analog Development Based on the Trans 2 4 Ethylthiophenyl Cyclopentanol Scaffold
Structural Modifications of the Cyclopentanol (B49286) Ring
The cyclopentanol ring, featuring a secondary hydroxyl group, is a prime target for structural modification. Alterations at this site can significantly influence the molecule's steric and electronic properties.
The secondary alcohol of the parent scaffold serves as a nucleophile for the synthesis of various ether derivatives. The most common method for this transformation is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This intermediate can then be treated with a range of electrophiles, such as alkyl or aryl halides, to yield the corresponding ethers. youtube.com This approach allows for the introduction of diverse substituents, from simple alkyl chains to complex aromatic systems.
For instance, reacting the sodium alkoxide of trans-2-(4-Ethylthiophenyl)cyclopentanol with methyl iodide would yield the methyl ether analog. The use of more complex electrophiles like benzyl (B1604629) bromide or substituted aryl fluorides could introduce larger, sterically demanding groups.
| Electrophile | Reagent | Resulting Ether Product Name |
|---|---|---|
| Methyl | Methyl iodide (CH₃I) | trans-1-(4-(Ethylthio)phenyl)-2-methoxycyclopentane |
| Ethyl | Ethyl bromide (CH₃CH₂Br) | trans-1-(4-(Ethylthio)phenyl)-2-ethoxycyclopentane |
| Benzyl | Benzyl bromide (BnBr) | trans-1-(4-(Ethylthio)phenyl)-2-(benzyloxy)cyclopentane |
| Allyl | Allyl chloride (CH₂=CHCH₂Cl) | trans-1-Allyloxy-2-(4-ethylthiophenyl)cyclopentane |
The secondary alcohol functionality can be readily oxidized to a ketone. Standard oxidation reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride and DMSO), or the Dess-Martin periodinane provide mild and efficient conditions for converting this compound into 2-(4-Ethylthiophenyl)cyclopentan-1-one. This ketone intermediate is a valuable precursor for further modifications.
Conversely, the reduction of 2-(4-Ethylthiophenyl)cyclopentan-1-one can regenerate the alcohol. This transformation is useful for accessing the cis-isomer of the parent compound. The stereochemical outcome of the reduction depends on the reagent used. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically lead to a mixture of cis and trans diastereomers, with the ratio influenced by steric hindrance guiding the hydride attack.
| Transformation | Reagent(s) | Starting Material | Product(s) |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) | This compound | 2-(4-Ethylthiophenyl)cyclopentan-1-one |
| Oxidation | Dess-Martin periodinane | This compound | 2-(4-Ethylthiophenyl)cyclopentan-1-one |
| Reduction | Sodium borohydride (NaBH₄) | 2-(4-Ethylthiophenyl)cyclopentan-1-one | cis- and this compound |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(4-Ethylthiophenyl)cyclopentan-1-one | cis- and this compound |
Altering the size of the carbocyclic core from a five-membered ring to a six- or four-membered ring can dramatically alter the compound's three-dimensional structure.
Ring Expansion: A common strategy for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.org This process could be initiated from the ketone derivative, 2-(4-Ethylthiophenyl)cyclopentan-1-one. Reaction with trimethylsilyl (B98337) cyanide followed by reduction would yield a β-amino alcohol. Subsequent treatment with nitrous acid generates an unstable diazonium ion, which can trigger a rearrangement cascade, expanding the cyclopentane (B165970) ring to a cyclohexanone.
Ring Contraction: Ring contraction can be achieved through rearrangements like the Favorskii or Wolff rearrangements.
Favorskii Rearrangement : This method requires an α-halo ketone intermediate. ddugu.ac.inwikipedia.org The ketone, 2-(4-Ethylthiophenyl)cyclopentan-1-one, can be halogenated at the α-position. Treatment of the resulting α-halo ketone with a base, such as sodium methoxide, would induce a rearrangement through a cyclopropanone (B1606653) intermediate, ultimately yielding a methyl cyclobutanecarboxylate (B8599542) derivative. nrochemistry.comresearchgate.net
Wolff Rearrangement : An alternative route involves converting the ketone to an α-diazo ketone. chem-station.com Photochemical or thermal induction of the Wolff rearrangement would cause nitrogen gas extrusion and a 1,2-shift to form a ketene, which can be trapped by a nucleophile like water or an alcohol to produce a four-membered cyclobutane (B1203170) carboxylic acid or ester derivative, respectively. wikipedia.orglibretexts.orgorganic-chemistry.org
Chemical Modifications of the 4-Ethylthiophenyl Moiety
The 4-ethylthiophenyl portion of the molecule offers two primary sites for modification: the ethyl group's alkyl chain and the aromatic ring itself.
Varying the alkyl group on the sulfur atom allows for systematic exploration of how lipophilicity and steric bulk in this region affect molecular properties. While direct modification of the ethyl group is challenging, analogs can be synthesized by cleaving the existing thioether and performing a subsequent S-alkylation. For example, treatment with a strong reducing agent like sodium in liquid ammonia (B1221849) could cleave the ethyl-sulfur bond to produce the trans-2-(4-mercaptophenyl)cyclopentanol intermediate. This thiophenol can then be alkylated with a variety of alkyl halides in the presence of a base to generate a library of analogs with different S-alkyl chains. jmaterenvironsci.com
| Alkylating Agent | Resulting Analog Name |
|---|---|
| Methyl iodide (CH₃I) | trans-2-(4-(Methylthio)phenyl)cyclopentanol |
| Propyl bromide (CH₃CH₂CH₂Br) | trans-2-(4-(Propylthio)phenyl)cyclopentanol |
| Isopropyl iodide ((CH₃)₂CHI) | trans-2-(4-(Isopropylthio)phenyl)cyclopentanol |
| Butyl bromide (CH₃(CH₂)₃Br) | trans-2-(4-(Butylthio)phenyl)cyclopentanol |
The phenyl ring can be modified via electrophilic aromatic substitution (EAS). wikipedia.orgbyjus.commasterorganicchemistry.com The existing 4-ethylthio group (-SEt) strongly influences the position of further substitution. The sulfur atom's lone pairs can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions relative to the substituent. This makes the ethylthio group an activating, ortho, para-director. chemistrytalk.orgpressbooks.publibretexts.org Since the para position is already occupied by the cyclopentanol moiety, new electrophiles will be directed to the positions ortho to the ethylthio group (C3 and C5 on the phenyl ring).
Potential EAS reactions include:
Halogenation : Introducing a halogen such as bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃).
Nitration : Adding a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Friedel-Crafts Acylation : Introducing an acyl group (e.g., -COCH₃) using an acyl chloride (e.g., acetyl chloride) and a Lewis acid like AlCl₃.
| Reaction | Reagents | Major Product Name |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | trans-2-(3-Bromo-4-ethylthiophenyl)cyclopentanol |
| Nitration | HNO₃ / H₂SO₄ | trans-2-(4-Ethylthio-3-nitrophenyl)cyclopentanol |
| Acylation | CH₃COCl / AlCl₃ | trans-2-(4-Ethylthio-3-acetylphenyl)cyclopentanol |
Heteroatom Variation within the Thiophenyl System
The thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore in numerous approved drugs, valued for its ability to engage in various biological interactions. nih.govijprajournal.comresearchgate.net A key strategy in analog development is the principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to modulate potency, selectivity, or pharmacokinetic profiles. researchgate.net
In the context of the this compound scaffold, the sulfur atom of the thiophenyl moiety is a prime target for heteroatom variation. Replacing the sulfur with other heteroatoms, such as oxygen to form a furan (B31954) ring or selenium to form a selenophene (B38918) ring, can lead to analogs with altered electronic and steric properties. beilstein-journals.orgnih.gov These modifications can influence the molecule's interaction with biological targets. nih.gov
For instance, the replacement of a thiophene ring with a furan ring is a common bioisosteric strategy. nih.gov While both are five-membered aromatic heterocycles, the higher electronegativity of oxygen compared to sulfur can alter the electron density of the ring and its hydrogen bonding capabilities. Similarly, selenium, being in the same group as sulfur but with a larger atomic radius and different electronic properties, can lead to distinct biological activities in the resulting selenophene analogs. beilstein-journals.orgnih.govbeilstein-archives.org
The following table illustrates the potential bioisosteric replacements for the thiophene ring in the parent compound:
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
| Thiophene | Furan | Altered aromaticity, hydrogen bonding capacity, and metabolic stability. |
| Thiophene | Selenophene | Modified lipophilicity, electronic distribution, and potential for different intermolecular interactions. beilstein-journals.orgnih.gov |
| Thiophene | Pyrrole | Introduction of a hydrogen bond donor, significantly altering polarity and interaction profile. |
Systematic synthesis and biological evaluation of these heteroatom-varied analogs would be crucial to understanding the structure-activity relationship (SAR) and identifying congeners with improved properties.
Synthesis of Related Stereoisomers for Comparative Studies
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. The trans-configuration of the hydroxyl and 4-ethylthiophenyl groups on the cyclopentane ring of the title compound represents just one of several possible stereoisomers. The synthesis and comparative biological evaluation of other stereoisomers, such as the cis-isomer and the individual enantiomers, are essential for a comprehensive understanding of the scaffold's potential.
The synthesis of specific stereoisomers of 2-arylcyclopentanols can be achieved through various stereoselective synthetic methods. organic-chemistry.org For instance, the synthesis of cis-2-phenylcyclopentanol has been reported and can serve as a template for the synthesis of the corresponding cis-isomer of 2-(4-ethylthiophenyl)cyclopentanol. xdbiochems.com Stereoselective reduction of a corresponding cyclopentanone (B42830) precursor or stereocontrolled ring-opening of an appropriate epoxide are common strategies to obtain specific diastereomers. organic-chemistry.org
Furthermore, since this compound is a chiral molecule, it exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, with one often being more potent or having a different pharmacological profile than the other. The preparation of enantiomerically pure forms can be achieved through chiral resolution of the racemic mixture or by asymmetric synthesis. mdpi.com
A comparative study of the biological activities of the trans-, cis-, and individual enantiomers would provide invaluable insights into the optimal three-dimensional structure required for interaction with a specific biological target.
| Stereoisomer | Relationship to Parent Compound | Key Structural Difference | Rationale for Synthesis |
| cis-2-(4-Ethylthiophenyl)cyclopentanol | Diastereomer | Relative orientation of the hydroxyl and thiophenyl groups on the cyclopentane ring. | To investigate the influence of substituent orientation on biological activity. |
| (1R,2R)-2-(4-Ethylthiophenyl)cyclopentanol | Enantiomer | Mirror image of the (1S,2S) enantiomer. | To determine if the biological activity is stereospecific. |
| (1S,2S)-2-(4-Ethylthiophenyl)cyclopentanol | Enantiomer | Mirror image of the (1R,2R) enantiomer. | To identify the more active enantiomer (eutomer). |
Development of Hybrid Molecules Incorporating the Core Structure
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a dual mode of action. nih.govmdpi.commdpi.com The this compound scaffold can serve as a valuable building block in the development of such hybrid molecules.
The cyclopentanol moiety, with its defined stereochemistry, can act as a rigid scaffold to present the 4-ethylthiophenyl group and other appended pharmacophores in a specific spatial orientation. ontosight.ai The hydroxyl group of the cyclopentanol provides a convenient handle for chemical modification, allowing for the attachment of other biologically active moieties through ester, ether, or other linkages.
For example, the core structure could be linked to other pharmacophores known for specific biological activities, such as anti-inflammatory or anticancer agents. mdpi.comtechscience.com The choice of the linked pharmacophore would depend on the desired therapeutic target. This approach aims to combine the favorable properties of the core scaffold with the established activity of another molecule, potentially leading to synergistic effects or a novel pharmacological profile. nih.gov
| Hybrid Molecule Concept | Linked Pharmacophore | Potential Therapeutic Area | Rationale |
| Ester conjugate | Non-steroidal anti-inflammatory drug (NSAID) | Anti-inflammatory | To create a dual-action agent with a potentially improved side-effect profile. |
| Ether conjugate | Kinase inhibitor fragment | Oncology | To develop a targeted anticancer agent with a unique binding mode. |
| Click-chemistry conjugate | Azide- or alkyne-modified bioactive peptide | Various | To create highly specific and potent bioconjugates. |
Structure Activity Relationship Sar Methodologies for Analogues of Trans 2 4 Ethylthiophenyl Cyclopentanol
Design Principles for SAR Studies on Cyclic Alcohols and Thiophene (B33073) Derivatives
A primary consideration is the stereochemistry of the cyclopentanol (B49286) ring. The "trans" configuration of the hydroxyl and the substituted phenyl group is a critical starting point. SAR studies would typically involve the synthesis and evaluation of the "cis" isomer to determine the importance of the spatial arrangement of these key functional groups for receptor binding or enzyme inhibition. Further modifications to the cyclopentanol scaffold might include altering the ring size to cyclopentanol or cyclohexanol (B46403) to assess the impact of ring strain and conformational flexibility. The position of the hydroxyl group can also be varied around the ring to probe the necessity of the 1,2-substitution pattern.
The thiophene ring, a common bioisostere for a phenyl ring, offers several avenues for modification. researchgate.netnih.gov Bioisosteric replacement involves substituting one atom or group of atoms for another with similar physical or chemical properties to enhance a desired biological or physical property without making significant changes to the chemical structure. drughunter.com The sulfur atom in the thiophene ring can influence the molecule's electronic properties and potential for hydrogen bonding. nih.gov SAR studies would explore the impact of replacing the thiophene ring with other aromatic systems like furan (B31954), pyrrole, or a simple phenyl ring to understand the role of the heteroatom.
The substitution pattern on the thiophene ring is another critical aspect. In the parent compound, the ethylthio group is at the 4-position. A systematic SAR study would involve:
Varying the alkyl chain length: Modifying the ethyl group to methyl, propyl, or butyl would probe the size and lipophilicity of the pocket it occupies in its biological target.
Introducing different functional groups: Replacing the thioether linkage with an ether, sulfoxide, sulfone, or amide would explore the electronic and hydrogen bonding requirements at this position.
Exploring positional isomers: Moving the ethylthio substituent to the 3- or 5-position of the thiophene ring would provide insights into the required geometry for optimal interaction with the target.
These design principles allow for a methodical exploration of the chemical space around the parent compound, leading to a comprehensive understanding of the structural requirements for biological activity.
Rational Design of Analogues to Probe Specific Structural Features
Rational drug design leverages the understanding of a biological target or the SAR of a lead compound to design more potent and selective analogues. For the trans-2-(4-Ethylthiophenyl)cyclopentanol class, this approach moves beyond simple trial-and-error and focuses on creating specific molecules to answer specific questions about the molecule-target interaction.
To probe the importance of the hydroxyl group, which is a potential hydrogen bond donor and acceptor, analogues could be designed where it is replaced by a methoxy (B1213986) group (to block donation) or a fluorine atom (a weak acceptor). If the biological activity is significantly diminished, it would strongly suggest a critical hydrogen bonding interaction.
The ethylthiophenyl moiety is likely involved in hydrophobic and/or aromatic interactions. To dissect these, a series of rationally designed analogues could include:
A phenyl-only analogue: Replacing the ethylthiophenyl group with a simple phenyl ring would establish a baseline for the contribution of the substituted system.
Analogues with varying electronics: Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups at the 4-position of the phenyl ring (in a thiophene-less analogue) would clarify the importance of the electronic nature of the aromatic ring.
Probing the thioether: An analogue where the sulfur atom is replaced with a methylene (B1212753) group (-CH2-CH2-) would help to differentiate between the steric bulk and the electronic contribution of the sulfur atom.
The following interactive table illustrates a hypothetical set of rationally designed analogues and the structural feature each is intended to probe:
| Analogue Name | Modification from Parent Compound | Structural Feature Probed |
| cis-2-(4-Ethylthiophenyl)cyclopentanol | Change in stereochemistry at C1 and C2 | Importance of spatial arrangement of hydroxyl and phenyl groups |
| trans-2-(4-Ethylthiophenyl)cyclohexanol | Expansion of cyclopentanol to cyclohexanol ring | Effect of ring size and conformation |
| trans-2-(4-Ethylphenyl)cyclopentanol | Removal of sulfur atom from the side chain | Role of the thioether linkage vs. a simple alkyl group |
| trans-2-(p-Tolyl)cyclopentanol | Replacement of ethylthio with a methyl group | Hydrophobic pocket size and steric tolerance |
| trans-2-(4-Methoxyphenyl)cyclopentanol | Replacement of ethylthio with a methoxy group | Electronic effects and potential hydrogen bond acceptance |
| trans-2-Phenylcyclopentanol | Removal of the 4-ethylthio substituent | Contribution of the substituent to overall activity |
This targeted approach allows researchers to build a detailed pharmacophore model, which is a three-dimensional representation of the essential features a molecule must possess to be active.
Theoretical Frameworks for Predicting Structure-Function Relationships
In conjunction with synthetic efforts, theoretical frameworks provide a powerful means to predict the biological activity of designed analogues and to rationalize experimental SAR data. These computational models can range from simple qualitative rules to sophisticated quantitative predictions.
A fundamental theoretical concept is the principle of bioisosterism, which posits that the substitution of one chemical group for another with similar properties can lead to similar biological activity. nih.gov For this compound, the thiophene ring is a classic bioisostere of a phenyl ring. Theoretical models can help to quantify the similarity in properties like size, shape, and electronic distribution between these and other aromatic systems, guiding the selection of appropriate replacements.
Pharmacophore modeling is another key theoretical tool. Based on the structures of active analogues, a pharmacophore model can be generated that defines the essential spatial arrangement of key features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This model can then be used to virtually screen large libraries of compounds to identify new potential leads or to prioritize the synthesis of novel analogues of this compound.
Molecular docking simulations offer a more detailed, atomistic view of the potential interactions between the analogues and their biological target. If the three-dimensional structure of the target protein is known, docking can predict the preferred binding mode and estimate the binding affinity of a given analogue. This can help to explain, for example, why the "trans" isomer is more active than the "cis" isomer by showing a more favorable fit into the binding site.
Application of Chemoinformatics and QSAR Approaches to the Compound Class
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies represent the data-driven arm of SAR analysis. These methods use statistical and machine learning techniques to build mathematical models that correlate the chemical structures of compounds with their biological activities.
For a series of this compound analogues, a QSAR study would begin with the calculation of a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including:
Physicochemical properties: LogP (lipophilicity), molecular weight, polar surface area.
Electronic properties: Dipole moment, partial charges on atoms.
Topological descriptors: Molecular connectivity indices, shape indices.
3D descriptors: Molecular volume, surface area.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like random forest or support vector machines are used to build a QSAR model. A hypothetical QSAR equation might look like:
Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model can provide valuable insights into the key drivers of activity. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity is beneficial for activity, guiding the design of more lipophilic analogues.
The following interactive table shows a hypothetical dataset that could be used for a QSAR study:
| Compound ID | LogP | Dipole Moment (Debye) | Molecular Volume (ų) | Biological Activity (IC50, µM) |
| 1 | 3.5 | 1.8 | 250 | 0.5 |
| 2 | 3.2 | 2.1 | 240 | 1.2 |
| 3 | 4.0 | 1.7 | 265 | 0.2 |
| 4 | 3.6 | 2.5 | 255 | 0.8 |
| 5 | 2.9 | 1.9 | 230 | 2.5 |
Chemoinformatics tools are also crucial for analyzing SAR data in a qualitative manner. Matched molecular pair analysis (MMPA) is a powerful technique that identifies pairs of molecules that differ by a single, well-defined structural transformation. By analyzing many such pairs, it is possible to quantify the effect of specific chemical changes on biological activity. For example, MMPA could be used to determine the average increase in potency when a methyl group is replaced by an ethyl group across a series of analogues.
Computational Chemistry and Molecular Modeling of Trans 2 4 Ethylthiophenyl Cyclopentanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), could elucidate the electronic characteristics of trans-2-(4-Ethylthiophenyl)cyclopentanol.
A Frontier Molecular Orbital (FMO) analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, one might hypothesize that the electron-rich sulfur atom and phenyl ring would significantly influence the electron density distribution in the HOMO, while the LUMO might be distributed over the cyclopentanol (B49286) ring and the aromatic system. Without experimental or calculated data, specific energy values remain speculative.
An Electrostatic Potential (ESP) surface map would visualize the charge distribution across the molecule. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect negative potential (red/yellow) around the oxygen of the hydroxyl group and the sulfur atom, indicating sites prone to electrophilic attack. Positive potential (blue) would likely be found around the hydroxyl proton, making it a potential hydrogen bond donor.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior and conformational flexibility of this compound in a simulated environment, such as in a solvent like water or dimethyl sulfoxide. These simulations would track the atomic movements over time, revealing the preferred three-dimensional shapes (conformations) of the molecule and the energetic barriers between them. This is particularly relevant for understanding how the flexible ethylthio group and the cyclopentanol ring orient themselves relative to the phenyl ring.
Docking and Molecular Recognition Studies with Theoretical Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This is a hypothetical exercise without a known biological target for this compound.
If a target receptor were identified, docking studies could generate hypotheses about key interactions. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor. The phenyl ring could engage in pi-pi stacking or hydrophobic interactions within a receptor's binding pocket. The sulfur atom might also participate in specific interactions.
Following docking, various scoring functions and more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be used to estimate the binding affinity. This would provide a theoretical value (e.g., in kcal/mol) representing the strength of the interaction between this compound and its hypothetical receptor. However, without a defined biological target and experimental validation, any such prediction would be purely speculative.
In Silico Screening and Virtual Library Design Based on the Scaffold
The scaffold of "this compound" presents a unique combination of a rigid cyclopentanol ring and a flexible ethylthiophenyl group, making it an attractive starting point for the design of new bioactive molecules. In silico screening and the design of virtual libraries are pivotal in exploring the therapeutic potential of derivatives based on this core structure.
Virtual screening campaigns targeting specific biological entities, such as enzymes or receptors, can be initiated using the "this compound" scaffold. A common approach involves creating a virtual library of derivatives by systematically modifying the scaffold's functional groups. For instance, the hydroxyl group of the cyclopentanol ring could be esterified or etherified, the ethyl group on the thiophenyl moiety could be varied in length or branching, and substitutions could be introduced on the phenyl ring.
A key methodology in this process is reaction-based library generation, where computational tools enumerate products from a set of virtual reactions performed on the lead scaffold. This ensures that the designed molecules are synthetically accessible. Tools like LibINVENT can be employed to generate focused chemical libraries that share the core scaffold while optimizing for a range of desired properties. nih.govresearchgate.net
The screening process itself can employ a variety of computational techniques, from ligand-based methods like pharmacophore modeling to structure-based methods like molecular docking. For instance, if "this compound" were identified as a binder for a particular protein, a pharmacophore model could be constructed based on its key interaction features. This model would then be used to rapidly screen large virtual libraries for molecules that match the pharmacophoric query.
Molecular docking simulations would follow to predict the binding modes and affinities of the top-ranked hits from the initial screen. This provides a more detailed understanding of the potential interactions between the designed molecules and the target protein. For example, a virtual library based on the "this compound" scaffold could be docked against the active site of a kinase, a common drug target. The results would highlight derivatives with improved binding energies and interaction profiles.
An illustrative virtual library generation and screening workflow is presented below:
| Step | Description | Computational Tools/Methods | Desired Outcome |
| 1. Scaffold Preparation | 3D structure generation and energy minimization of "this compound". | Molecular modeling software (e.g., Schrödinger Maestro, MOE) | A low-energy, stable conformation of the core scaffold. |
| 2. Virtual Library Enumeration | Systematic modification of the scaffold at defined substitution points using a predefined set of chemical reactions and reagents. | Library enumeration tools (e.g., RDKit, ChemAxon) | A diverse library of virtual compounds with shared core architecture. |
| 3. Property Filtering | Filtering the library based on physicochemical properties (e.g., molecular weight, logP) and drug-likeness rules (e.g., Lipinski's Rule of Five). | ADMET prediction tools | A subset of compounds with favorable pharmacokinetic profiles. |
| 4. Pharmacophore Screening | If a known active conformation exists, a pharmacophore model is built and used to screen the library. | Pharmacophore modeling software (e.g., Phase, LigandScout) | A list of molecules matching the key interaction features. |
| 5. Molecular Docking | Docking of the filtered library into the active site of a biological target. | Docking programs (e.g., AutoDock, Glide, GOLD) | Ranking of compounds based on predicted binding affinity and pose. |
| 6. Post-processing and Analysis | Visual inspection of binding modes, analysis of interactions, and selection of top candidates for further study. | Visualization software, interaction analysis tools | A final set of promising lead candidates for synthesis and biological evaluation. |
This systematic in silico approach allows for the efficient exploration of the chemical space around the "this compound" scaffold, prioritizing the synthesis of compounds with the highest probability of desired biological activity.
Force Field Development and Validation for Related Chemical Systems
The accuracy of molecular dynamics (MD) simulations, a cornerstone of computational chemistry, is heavily dependent on the quality of the underlying force field. ethz.ch A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. For a novel molecule like "this compound," a specific and well-validated force field is crucial for obtaining reliable simulation results.
The development of a force field for this compound would require careful parameterization of several key components: the cyclopentanol ring, the thiophenyl group, and the linkage between them. While general-purpose force fields like AMBER, CHARMM, and OPLS-AA provide parameters for many standard functional groups, specific parameters for the unique combination present in "this compound" may be lacking or require refinement. rsc.orgtandfonline.comnih.gov
The parameterization process typically involves a hierarchical approach. Bond lengths and angles can be derived from high-level quantum mechanics (QM) calculations or experimental data (e.g., X-ray crystallography) of the molecule or similar fragments. Dihedral parameters, which govern the conformational flexibility of the molecule, are often the most challenging to parameterize. These are typically derived by fitting the force field's potential energy surface to that calculated by QM methods for a range of conformations.
For the "this compound" system, particular attention would need to be paid to the torsional parameters governing the rotation around the C-S bond and the bond connecting the phenyl ring to the cyclopentanol moiety. The development of force fields for organosulfur compounds has been a subject of specific research, with approaches focusing on reproducing experimental properties like sublimation enthalpies or solution-phase behavior. rsc.orgresearchgate.netnih.gov Similarly, force fields for cyclopentane (B165970) and its derivatives have been developed to accurately model their puckering and conformational dynamics. researchgate.net
A hypothetical set of new or refined parameters that might be developed for the "this compound" system is outlined below:
| Parameter Type | Atom Types Involved | Source of Derivation | Justification |
| Bond Stretching | C_ar-S | QM calculations (e.g., MP2/aug-cc-pVDZ) | To accurately model the covalent bond between the aromatic carbon and sulfur. |
| Angle Bending | C_ar-S-C_ethyl | QM calculations | To define the geometry around the sulfur atom. |
| Dihedral Torsion | C_ar-C_ar-S-C_ethyl | Fitting to QM rotational energy profiles | To correctly represent the rotational barrier and conformational preferences around the aryl-sulfur bond. |
| Dihedral Torsion | C_cyclo-C_ar-S-C_ethyl | Fitting to QM rotational energy profiles | To model the orientation of the ethylthiophenyl group relative to the cyclopentanol ring. |
| Partial Atomic Charges | All atoms | QM electrostatic potential fitting (e.g., RESP or ChelpG) | To accurately describe the electrostatic interactions, which are crucial for intermolecular interactions. |
Validation of the newly developed force field is a critical step. This involves performing MD simulations and comparing the results with available experimental data or high-level QM calculations. For "this compound," validation could involve:
Conformational Analysis: Comparing the populations of different conformers in MD simulations with those predicted by QM.
Thermodynamic Properties: Calculating properties like the heat of vaporization or density from simulations and comparing them to experimental values if available.
Solvation Free Energy: Simulating the molecule in different solvents and comparing the calculated solvation free energies with experimental data.
The development and validation of a robust force field for "this compound" and related systems are essential for conducting predictive MD simulations to study its dynamics, interactions with other molecules, and condensed-phase properties.
Future Research Directions and Translational Opportunities
Development of Novel Synthetic Routes with Enhanced Sustainability
Current synthetic methodologies for producing complex molecules like trans-2-(4-Ethylthiophenyl)cyclopentanol often rely on multi-step processes that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability, efficiency, and safety.
Key areas for development include:
Biomass-Derived Feedstocks: A significant leap in sustainability would be to devise synthetic pathways starting from renewable biomass. For instance, furfural, a key platform molecule derived from lignocellulosic biomass, can be catalytically transformed into cyclopentanone (B42830) or cyclopentanol (B49286). rsc.orgfudan.edu.cnresearchgate.netfrontiersin.org Research could explore routes to convert these bio-based intermediates into the target molecule, potentially through novel C-S bond formation and arylation strategies.
Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety when handling hazardous intermediates, and the potential for automated, high-throughput optimization. rsc.orgrsc.org A multi-step flow system could be designed for the synthesis of this compound, potentially telescoping several reaction steps without intermediate purification, thus reducing solvent usage and waste. unimi.ituc.pt
Biocatalysis: The stereoselective synthesis of the trans-isomer is crucial. Biocatalysis, using isolated enzymes such as alcohol dehydrogenases or whole-cell systems, offers an environmentally benign method for the asymmetric reduction of a corresponding ketone precursor. nih.govnih.gov This approach can provide high enantiomeric excess under mild aqueous conditions, aligning perfectly with green chemistry objectives. mdpi.com
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Strategy | Advantages | Key Research Challenge |
|---|---|---|
| Biomass Valorization | Utilizes renewable feedstocks (e.g., furfural); reduces reliance on fossil fuels. amazonaws.com | Developing efficient catalytic systems for the multi-step conversion to the target structure. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control; reduced reaction times and waste. beilstein-journals.org | Designing and optimizing a robust, multi-step flow reactor for the complete synthesis. |
| Biocatalytic Resolution | High stereoselectivity for the desired trans-isomer; mild, aqueous reaction conditions. nih.gov | Identifying or engineering a suitable enzyme with high activity and stability for the specific substrate. |
Exploration of Advanced Catalytic Systems for Transformations
Beyond the initial synthesis, the functionalization of this compound is key to exploring its structure-activity relationships. Advanced catalytic systems can provide novel and efficient ways to modify the molecule.
Future research should investigate:
C-H Bond Functionalization: Modern transition-metal catalysis allows for the direct functionalization of C-H bonds, which are typically unreactive. acs.orgmdpi.com This strategy could be applied to directly arylate a cyclopentanol precursor or to modify the aromatic ring of the target molecule without the need for pre-functionalized starting materials, thereby improving atom economy. nih.govrsc.orgethernet.edu.et
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. acs.org This technology could enable novel transformations on the cyclopentanol scaffold or the ethylthiophenyl side chain that are inaccessible through traditional thermal methods. thieme.deresearchgate.net For example, it could be used in radical addition-polar cyclization cascades to construct the cyclopentane (B165970) ring. nih.gov
Asymmetric Catalysis for Thiophene (B33073) Derivatives: The thiophene moiety is a key structural feature. Recent breakthroughs in the catalytic asymmetric functionalization and dearomatization of thiophenes could be adapted to create novel chiral spiranes or atropisomers from precursors related to the target molecule, expanding the chemical space for biological screening. rsc.orgnih.gov
Integration of Machine Learning in Compound Design and Optimization
Translating a novel compound into a viable therapeutic or functional material requires extensive optimization. Machine learning (ML) and artificial intelligence (AI) are revolutionizing this process by enabling rapid, data-driven decision-making. mdpi.com
Key translational opportunities include:
Prediction of Pharmacokinetic Properties: In the context of drug discovery, early prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. researchgate.net ML models, trained on large datasets of chemical structures and their experimental properties, can provide reliable in silico predictions for compounds like this compound, helping to prioritize analogs with favorable drug-like characteristics. nih.govtandfonline.comcolab.wstandfonline.com
AI-Driven Synthesis Optimization: AI algorithms can analyze vast parameter spaces to predict optimal reaction conditions (e.g., catalyst, solvent, temperature), maximizing yield and minimizing byproducts. preprints.org This approach can significantly accelerate the development of efficient and scalable synthetic routes discussed in section 8.1.
Generative Models for Novel Analogs: Generative AI can design novel molecules with desired properties based on a starting scaffold. arxiv.org Using this compound as a template, generative models could propose new analogs with potentially enhanced biological activity or improved physicochemical properties, guiding future synthesis efforts. nih.govnih.gov
Table 2: Applications of Machine Learning in the Development Pipeline
| Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | In silico estimation of ADME/Tox, solubility, and other key physicochemical properties. tandfonline.com | Reduces the need for costly and time-consuming initial experimental screening. |
| Reaction Optimization | AI-driven platforms predict optimal conditions to maximize synthetic yield and purity. preprints.org | Accelerates the development of scalable and efficient manufacturing processes. |
| De Novo Design | Generative models propose novel, synthesizable analogs with high predicted activity. arxiv.org | Expands intellectual property and rapidly identifies promising lead candidates. |
Methodological Advancements in Computational Predictions for Complex Organic Molecules
Computational chemistry provides deep mechanistic insights that are often unattainable through experimentation alone. Advancements in computational methods are crucial for understanding and predicting the behavior of complex molecules.
Future directions should focus on:
High-Accuracy Mechanistic Studies with DFT: Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms. sumitomo-chem.co.jpcoe.edu Applying DFT calculations can help rationalize the stereochemical outcome of synthetic reactions, predict the reactivity of different sites on the molecule, and guide the design of more efficient catalysts for its synthesis and transformation. researchgate.netmdpi.com
Predicting Spectroscopic and Physicochemical Properties: Advanced computational models can accurately predict spectroscopic data (e.g., NMR, IR spectra), which is invaluable for structural confirmation. Furthermore, these methods can calculate key physicochemical properties such as conformational flexibility, electronic structure, and intermolecular interactions, which govern the molecule's biological activity and material properties.
Simulating Interactions with Biological Targets: Should a biological activity be identified for this compound, molecular docking and dynamic simulations can predict its binding mode and affinity with a target protein. This information is fundamental for structure-based drug design, enabling the rational optimization of the molecule to enhance its potency and selectivity.
Table 3: Potential Applications of Advanced Computational Methods
| Computational Method | Application Area | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, reaction pathways, catalyst-substrate interactions. pku.edu.cn |
| Quantum Mechanics (QM) | Property Prediction | NMR/IR spectra, electronic properties, molecular orbital energies. |
| Molecular Dynamics (MD) | Biological System Simulation | Binding poses, interaction energies with proteins, conformational stability. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Cyclopentanone |
| Cyclopentanol |
Q & A
Basic: What are the key considerations for optimizing the synthesis of trans-2-(4-Ethylthiophenyl)cyclopentanol to achieve high yields?
Methodological Answer:
To optimize synthesis, focus on:
- Catalyst Selection : Use borane-dimethyl sulfide (BH₃·Me₂S) for stereocontrolled reduction of the ketone precursor, as demonstrated in analogous cyclopentanol syntheses .
- Reaction Conditions : Maintain strict temperature control (0°C to room temperature) during reduction and oxidation steps to minimize side reactions .
- Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and verify purity via TLC (Rf values) and NMR .
- Yield Maximization : Pre-dry solvents and reagents to avoid hydrolysis side products. Document yields at each step to identify bottlenecks .
Advanced: How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?
Methodological Answer:
Enantioselective synthesis requires:
- Chiral Catalysts : Use iridium complexes with spiropyridine–aminophosphine ligands (e.g., (R)-CAT2) for asymmetric hydrogenation of ketone precursors via dynamic kinetic resolution (DKR). This approach achieved >99% trans-selectivity and 99% ee in analogous cyclopentanols .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance catalyst stability and stereoselectivity.
- Kinetic Monitoring : Track reaction progress using chiral HPLC to ensure enantiomeric excess and adjust catalyst loading if racemization occurs .
Basic: What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
Core Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts (e.g., δ 152.7 for aromatic carbons, δ 33.3 for cyclopentanol CH₂ groups) with literature data .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via high-resolution MS.
- Chromatography : Use HPLC or GC to verify purity and resolve isomers.
Conflict Resolution : - Cross-validate with IR (e.g., O-H stretch ~3300 cm⁻¹) and optical rotation ([α]D) data .
- Re-run experiments under anhydrous conditions if unexpected peaks (e.g., hydrolysis products) arise .
Advanced: What computational methods are recommended to model the stereoelectronic effects influencing the stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate conformational energies to assess the stability of the trans-configuration versus cis-isomers. Optimize geometries using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) Simulations : Study solvent interactions (e.g., ethanol, water) to predict solubility and aggregation behavior.
- NBO Analysis : Evaluate hyperconjugative effects from the ethylthiophenyl group on cyclopentanol ring strain .
Basic: How should researchers approach the separation of trans and cis isomers during the synthesis of cyclopentanol derivatives?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to resolve isomers. Monitor retention times against standards .
- Crystallization : Leverage differences in solubility by recrystallizing from ethanol/water mixtures.
- Stereochemical Confirmation : Assign configurations via NOESY NMR (e.g., spatial proximity of hydroxyl and aryl protons in trans-isomers) .
Advanced: What experimental strategies can elucidate the reaction mechanisms involved in the formation of this compound?
Methodological Answer:
- Isotopic Labeling : Introduce deuterium at the ketone carbonyl to track hydride transfer during borane-mediated reduction via ²H NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., boron–oxygen adducts) during reduction .
Basic: How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- Microanalysis : Perform elemental analysis (C, H, S) to confirm stoichiometry (e.g., C₁₃H₁₈OS requires C 68.98%, H 7.97%, S 11.33%) .
- Melting Point : Compare observed m.p. with literature values (if available).
- Spectroscopic Consistency : Ensure NMR integrals align with expected proton counts and absence of extraneous peaks (e.g., δ 1–2 ppm for unreacted ethyl groups) .
Advanced: What are the challenges in assessing the environmental fate of this compound, and which analytical frameworks are suitable?
Methodological Answer:
- Degradation Studies : Use HPLC-MS to track photolytic or hydrolytic degradation products under simulated environmental conditions (UV light, pH 3–9) .
- Adsorption Analysis : Apply advanced microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with indoor surfaces (e.g., cellulose, polymers) .
- Ecotoxicology : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna exposure) to assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
